![molecular formula C17H18N2O4S B6395458 2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261968-84-6](/img/structure/B6395458.png)
2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid (2-PPSA) is a highly selective and potent nicotinic acid receptor agonist with a wide range of applications in scientific research. It is a synthetic compound that has been developed to act as a selective agonist of the nicotinic acid receptor (NAR), which is also known as the G-protein-coupled receptor 109A (GPR109A). 2-PPSA is a valuable tool for studying the physiological and biochemical effects of NAR activation, as well as for exploring new therapeutic approaches for diseases associated with NAR dysfunction.
Wirkmechanismus
2-PPSA is an agonist of the NAR, which is a G-protein-coupled receptor (GPCR). When 2-PPSA binds to the NAR, it activates the receptor, which in turn triggers a cascade of biochemical events. These events lead to the activation of intracellular signaling pathways, which ultimately result in the physiological changes associated with NAR activation.
Biochemical and Physiological Effects
2-PPSA has been shown to have a wide range of biochemical and physiological effects. It has been shown to activate pathways involved in lipid and glucose metabolism, as well as pathways involved in inflammation, pain, and immune function. It has also been shown to have anti-hypertensive effects, as well as to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-PPSA has several advantages for laboratory experiments. It is a highly selective and potent agonist of the NAR, which makes it ideal for studying the effects of NAR activation. It is also relatively easy to synthesize and is relatively stable, which makes it ideal for long-term experiments. However, it is important to note that 2-PPSA is a synthetic compound, which means that its effects may not be identical to those of naturally occurring NAR agonists.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-PPSA in scientific research. These include further investigation into the effects of NAR activation on metabolic and vascular diseases, such as obesity, diabetes, and hypertension. It could also be used to explore new therapeutic approaches for diseases associated with NAR dysfunction. Additionally, 2-PPSA could be used to study the effects of NAR activation on inflammation, pain, and immune function. Finally, it could be used to develop novel drugs that target the NAR for the treatment of various diseases.
Synthesemethoden
2-PPSA is synthesized through a multi-step process that begins with the condensation of piperidine-1-sulfonyl chloride with 4-chlorobenzaldehyde to form the intermediate compound 4-(piperidin-1-ylsulfonyl)benzaldehyde. This intermediate is then reacted with nicotinic acid (NA) to form the desired product, 2-PPSA. The synthesis of 2-PPSA is relatively simple and can be completed in a few hours.
Wissenschaftliche Forschungsanwendungen
2-PPSA has been widely used in scientific research to study the physiological and biochemical effects of NAR activation. It has been used to investigate the role of NAR in metabolic and vascular diseases, including obesity, diabetes, and hypertension. It has also been used to study the effects of NAR activation on inflammation, pain, and immune function.
Eigenschaften
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)15-5-4-10-18-16(15)13-6-8-14(9-7-13)24(22,23)19-11-2-1-3-12-19/h4-10H,1-3,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVFIVURFQRYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688487 |
Source


|
| Record name | 2-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-84-6 |
Source


|
| Record name | 2-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






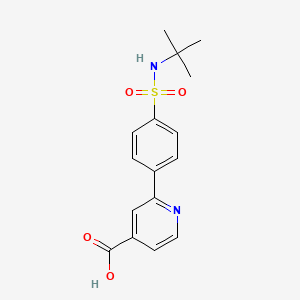

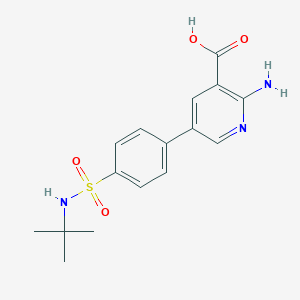
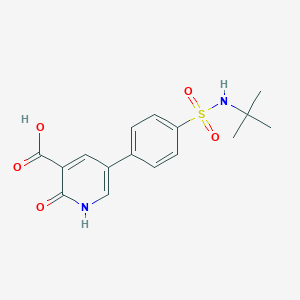
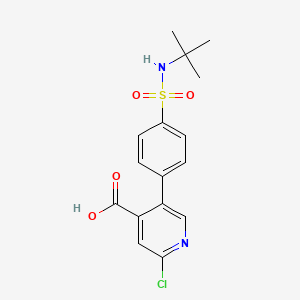

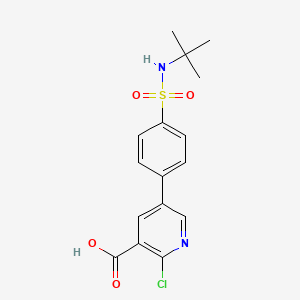
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)